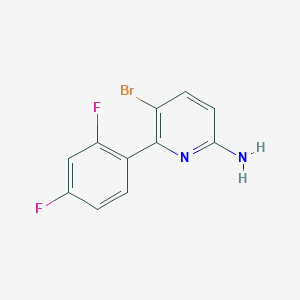

![molecular formula C8H15NO2S B1399705 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide CAS No. 1342704-43-1](/img/structure/B1399705.png)

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide

Descripción general

Descripción

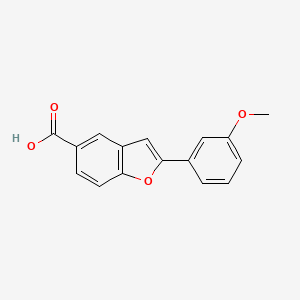

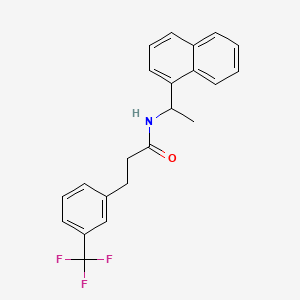

“2-Thia-8-azaspiro[4.5]decane 2,2-dioxide” is a chemical compound with the molecular formula C8H15NO2S . It is also known as “2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride” with the CAS number 1588960-00-2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . Another method involves the reaction of an α,β-unsaturated aldehyde or ketone with cysteamine hydrochloride, followed by subsequent oxidation.Molecular Structure Analysis

The molecular structure of “2-Thia-8-azaspiro[4.5]decane 2,2-dioxide” consists of a spirocyclic ring system containing a sulfur atom and a nitrogen atom. The molecular weight is 225.74 g/mol .Physical And Chemical Properties Analysis

“2-Thia-8-azaspiro[4.5]decane 2,2-dioxide” is a crystalline solid. It has a molecular weight of 225.74 g/mol . The compound is soluble in water, ethanol, and chloroform, but insoluble in ether.Aplicaciones Científicas De Investigación

Synthesis Techniques

The compound 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide and its derivatives are primarily utilized in the field of synthetic chemistry. A range of synthesis techniques have been developed for various derivatives of this compound. For instance, Mai et al. (2010) described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, emphasizing the steps including the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without the reversal of stereochemistry and iodine-initiated aminocyclization to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010). Additionally, Reddy et al. (1993) prepared novel sulfur-containing spiro compounds such as 7,11-diaryl-9-thia-2,4-diazaspiro[5,5]undecane-1,3,5-trione 9,9-dioxides through condensation of specific intermediates (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Anticancer Activity

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds, demonstrating moderate to high anticancer activity against various human cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Antiviral Applications

Apaydın et al. (2019) synthesized a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives and evaluated them against human coronavirus and influenza virus, identifying compounds with significant inhibitory effects on virus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019). Furthermore, Göktaş et al. (2012) synthesized novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moiety, demonstrating their antiviral activity against influenza viruses in MDCK cell cultures (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).

Chemical Structure and Derivatives

Structural Elucidation

Richter et al. (2022) conducted a structural study of a related compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), revealing its crystallization in the triclinic system and indicating rotational barriers through variable temperature NMR measurements (Richter, Patzer, Goddard, Lingnau, Imming, & Seidel, 2022).

Antimicrobial Agents

Al-Ahmadi (1996) synthesized bispiroheterocyclic systems as antimicrobial agents via the reaction of 2‐(cycloalkylidene)‐1‐thia‐4‐azaspiro[4.4]‐nonan‐3‐one and/or [4.5] decan‐3‐one with hydrazines, hydroxylamine, urea, and thiourea derivatives, testing their antimicrobial activities against tetracycline (Al-Ahmadi, 1996).

Propiedades

IUPAC Name |

2λ6-thia-8-azaspiro[4.5]decane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c10-12(11)6-3-8(7-12)1-4-9-5-2-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUDNBMDLDEMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thia-8-azaspiro[4.5]decane 2,2-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

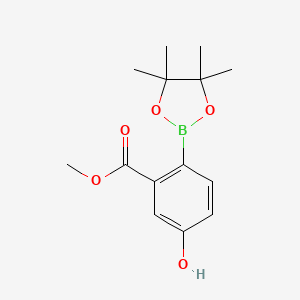

![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)

![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

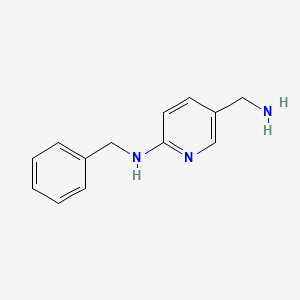

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)